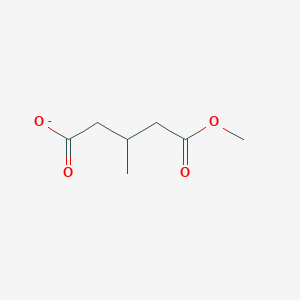

Monomethyl 3-methylglutarate

Description

Significance in Modern Chemical Synthesis and Organic Chemistry

The utility of monomethyl 3-methylglutarate in organic synthesis is multifaceted. It is frequently employed as a precursor for more complex molecules. For instance, it can be converted to methyl hydrogen β-methylglutarate. orgsyn.org Its chiral forms, (R)- and (S)-monomethyl 3-methylglutarate, are particularly valuable as chiral building blocks in the asymmetric synthesis of bioactive molecules. researchgate.netnih.gov A notable application is in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. acs.org The enantioselective preparation of optically pure (R)- and (S)-monomethyl esters of substituted glutaric acids highlights the importance of this class of compounds in producing chiral Wittig and Horner-Wadsworth-Emmons reagents, which are instrumental in synthesizing these inhibitors. researchgate.net

The synthesis of this compound itself can be achieved through several methods. A common laboratory preparation involves the reaction of β-methylglutaric anhydride (B1165640) with methanol. orgsyn.org β-Methylglutaric anhydride can be prepared by various means, including the condensation of acetaldehyde (B116499) with cyanoacetamide or the oxidation of 3-methyl-1,3-cyclohexanedione. orgsyn.org

Interdisciplinary Research Landscape and Scope

The relevance of this compound and its derivatives extends beyond traditional organic synthesis into interdisciplinary fields such as medicinal chemistry and biocatalysis. In medicinal chemistry, chiral derivatives of this compound are key starting materials for the synthesis of antiviral agents. researchgate.netnih.gov For example, (R)-monomethyl 3-methylglutarate has been used to prepare both enantiomers of a potent anti-enterovirus 71 (EV71) agent, demonstrating that the stereochemistry at the 3-position significantly influences antiviral activity. nih.gov

Biocatalysis offers a green and efficient route for the synthesis of chiral this compound and its analogs. Lipase-catalyzed desymmetrization of 3-substituted glutaric anhydrides with alcohols provides access to optically active monoesters with good stereoselectivities. researchgate.net This enzymatic approach is considered an economical and mild method for preparing optically chiral compounds. researchgate.net

Furthermore, research into the metabolic pathways of related compounds, such as 3-hydroxy-3-methylglutaric acid (HMG), provides context for the biological significance of glutarate derivatives. HMG has been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, and also affects earlier steps in the mevalonate (B85504) pathway. nih.gov This highlights the potential for glutarate-based compounds to interact with important biological targets. The broader field of metabolomics also intersects with the study of such compounds, as they can be identified as endogenous metabolites. nih.gov

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H12O4 | guidechem.com |

| Molecular Weight | 160.17 g/mol | guidechem.com |

| CAS Number | 27151-65-1 | guidechem.comchemicalbook.com |

| Appearance | Colorless liquid | guidechem.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H11O4- |

|---|---|

Molecular Weight |

159.16 g/mol |

IUPAC Name |

5-methoxy-3-methyl-5-oxopentanoate |

InChI |

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |

InChI Key |

BYBMHSADRRMVHY-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(=O)[O-])CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Monomethyl 3 Methylglutarate

Established Synthetic Routes

Traditional methods for synthesizing monomethyl 3-methylglutarate have relied on classical organic reactions, including esterification, multi-step conversions from related precursors, and condensation reactions.

Esterification-Based Approaches for this compound Preparation

A primary and straightforward method for the synthesis of this compound involves the direct esterification of 3-methylglutaric acid with methanol. chembk.comcjph.com.cn This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Another esterification approach begins with β-methylglutaric acid, which is first converted to dimethyl β-methylglutarate using an excess of methanol. researchgate.net Subsequently, a selective hydrolysis of one of the ester groups, in the presence of a base like barium hydroxide, yields the desired this compound. cjph.com.cnresearchgate.net This two-step process allows for controlled mono-esterification.

Multi-Step Conversions from Related Glutarate Precursors

This compound can be synthesized through multi-step pathways starting from various glutarate derivatives. One such method involves the creation of 2-methyl propane-1,1,3-tricarboxylic acid ester via an addition reaction of malonate ethyl ester of butene in the presence of sodium hydroxide. researchgate.net This intermediate then undergoes hydrolysis and decarboxylation upon heating to produce β-methylglutaric acid, which is subsequently esterified to yield this compound. researchgate.net

Condensation Reactions for the Synthesis of this compound

Condensation reactions provide another avenue for the synthesis of the glutarate backbone, which can then be converted to this compound. For instance, the condensation of diethyl glutarate with diethyl oxalate (B1200264) in the presence of sodium ethoxide can produce triethyl 2-oxaloglutarate. researchgate.net While this specific example leads to a related structure, similar condensation strategies can be adapted to synthesize the 3-methylglutarate framework. The Knoevenagel condensation, for example, can be employed to construct the carbon skeleton.

A notable example involves the reaction of glutaric anhydride (B1165640) with sodium methoxide (B1231860) at low temperatures. google.com In this process, a solution of glutaric anhydride in anhydrous dichloromethane (B109758) is added dropwise to a suspension of sodium methoxide in the same solvent, maintained at a temperature between 0°C and -20°C. google.com After the reaction, the mixture is acidified to yield monomethyl glutarate with high purity and yield. google.com

Novel and Optimized Synthetic Strategies

Recent advancements in biotechnology and catalysis have led to the development of more efficient and selective methods for synthesizing chiral compounds like this compound. These strategies often employ enzymes and chemoenzymatic pathways to achieve high enantioselectivity.

Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis offers a powerful tool for the asymmetric synthesis of chiral molecules. Pig liver esterase (PLE) is a well-documented biocatalyst for the enantioselective hydrolysis of prochiral diesters. prepchem.comresearchgate.net In the synthesis of (R)-monomethyl 3-methylglutarate, dimethyl 3-methylglutarate is subjected to hydrolysis catalyzed by PLE. prepchem.comresearchgate.net This reaction selectively hydrolyzes one of the two enantiotopic methyl ester groups, leading to the formation of the desired chiral monoester with high enantiomeric excess. prepchem.com The reaction is typically carried out in a buffered aqueous solution at a controlled pH. prepchem.com

Lipases, such as those from Candida antarctica (Novozym 435), are also effective catalysts for the desymmetrization of 3-substituted glutaric anhydrides. researchgate.net The lipase-catalyzed reaction of these anhydrides with an alcohol results in optically active monoesters in high yields and good stereoselectivities. researchgate.net The choice of enzyme, alcohol, and solvent can influence the stereochemical outcome of the reaction. researchgate.net

Chemoenzymatic Synthetic Pathways

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic reactions to create efficient and highly selective synthetic routes. These pathways often utilize an enzymatic step to introduce chirality, followed by conventional chemical transformations to complete the synthesis.

A prominent chemoenzymatic approach to (R)-monomethyl 3-methylglutarate starts with the enantioselective hydrolysis of dimethyl 3-methylglutarate using pig liver esterase, as described above. researchgate.net The resulting chiral monoester can then be used as a versatile building block in subsequent chemical steps to synthesize more complex molecules. nih.govresearchgate.net This combination of an enzymatic resolution step with traditional organic synthesis allows for the efficient production of optically pure compounds.

Another chemoenzymatic route involves the diastereoselective ring-opening of a prochiral anhydride, such as 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride, with a chiral auxiliary. researchgate.netacs.org The resulting diastereomeric half-esters can then be separated and further transformed chemically to afford the desired chiral this compound. acs.org

Table of Research Findings on the Synthesis of this compound

| Synthetic Method | Precursor(s) | Catalyst/Reagent(s) | Key Findings/Yield | Reference(s) |

| Esterification | 3-Methylglutaric acid, Methanol | Acid catalyst | Direct conversion to the monoester. | chembk.comcjph.com.cn |

| Selective Hydrolysis | Dimethyl β-methylglutarate | Barium hydroxide | Selective hydrolysis of one ester group. | cjph.com.cnresearchgate.net |

| Multi-step Conversion | Malonate ethyl ester of butene | Sodium hydroxide, heat | Forms β-methylglutaric acid for subsequent esterification. | researchgate.net |

| Low-Temp Condensation | Glutaric anhydride, Sodium methoxide | Anhydrous dichloromethane | High purity (99.7%) and yield (97.3%). | google.com |

| Enzymatic Hydrolysis | Dimethyl 3-methylglutarate | Pig liver esterase (PLE) | Enantioselective formation of (R)-monomethyl 3-methylglutarate. | prepchem.comresearchgate.net |

| Enzymatic Desymmetrization | 3-Arylglutaric anhydrides | Lipase (B570770) (e.g., Novozym 435) | Quantitative yields and good stereoselectivities. | researchgate.net |

| Chemoenzymatic Synthesis | Dimethyl 3-methylglutarate | Pig liver esterase, then chemical steps | Production of optically pure compounds. | nih.govresearchgate.net |

| Chemoenzymatic Ring-Opening | 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride | Chiral auxiliary (e.g., (R)- or (S)-mandelate) | Diastereoselective formation of half-esters. | researchgate.netacs.org |

Stereochemical Aspects and Chiral Synthesis Involving Monomethyl 3 Methylglutarate

Enantioselective Preparation of Monomethyl 3-methylglutarate

The synthesis of enantiomerically pure (R)- or (S)-monomethyl 3-methylglutarate is a key step in its application as a chiral synthon. Various strategies have been developed to achieve high enantioselectivity.

A prominent method for preparing enantiopure this compound involves the diastereoselective ring-opening of a prochiral anhydride (B1165640), such as 3-methylglutaric anhydride. acs.orgsigmaaldrich.com This strategy relies on the use of a chiral auxiliary to introduce stereochemical control. For instance, the reaction of 3-substituted glutaric anhydrides with chiral alcohols, like (R)- or (S)-mandelates, can lead to the formation of diastereomeric half-esters. acs.org These diastereomers can then be separated, and subsequent removal of the chiral auxiliary yields the desired enantiomer of the this compound. The efficiency of this approach is highly dependent on the choice of chiral auxiliary and reaction conditions, which can influence the diastereomeric excess (de) of the product. acs.org

Kinetic resolution, particularly through enzymatic methods, offers a powerful and environmentally friendly alternative for obtaining enantiomerically enriched this compound. researchgate.netnih.govmdpi.com Lipases, a class of hydrolase enzymes, have been extensively studied for their ability to selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govmdpi.com

For example, the hydrolysis of dimethyl 3-methylglutarate catalyzed by pig liver esterase (PLE) can enantioselectively produce methyl (R)-3-methylglutarate. researchgate.net Similarly, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have demonstrated high efficiency in the kinetic resolution of related glutarate derivatives. researchgate.net The enantioselectivity of these enzymatic reactions can be influenced by various factors, including the specific enzyme used, the solvent, temperature, and the structure of the substrate. researchgate.netalmacgroup.com

Table 1: Lipase-Mediated Kinetic Resolution for Glutarate Derivatives

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pig Liver Esterase (PLE) | Dimethyl 3-methylglutarate | Hydrolysis | Methyl (R)-3-methylglutarate | Not specified | researchgate.net |

| Novozym 435 (Immobilized CALB) | 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride | Alcoholysis | (R)-3-TBDMSO glutaric acid methyl monoester | Up to >99% with mutant enzyme | researchgate.net |

| Pseudomonas cepacia Lipase | Racemic 3-aryl alkanoic acid esters | Hydrolysis | (S)-3-aryl alkanoic acid | Up to 97% | almacgroup.com |

This compound as a Chiral Synthon in Complex Molecule Synthesis

The enantiomerically pure forms of this compound are highly valued as chiral synthons, which are molecular fragments that introduce a specific stereocenter into a larger molecule during a synthesis. chembk.comnih.gov Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations at either end of the molecule.

(R)-Monomethyl 3-methylglutarate has been effectively utilized as a starting material in the synthesis of various natural products, particularly insect pheromones. researchgate.netrsc.org For instance, it has been a key building block in the stereospecific synthesis of both enantiomers of 10-methyl-2-tridecanone, which is the sex pheromone of the southern corn rootworm (Diabrotica undecimpunctata howardi). researchgate.net The defined stereochemistry of the this compound is crucial for obtaining the biologically active enantiomer of the target pheromone. rsc.org This chiral synthon has also been instrumental in the synthesis of other chiral insect pheromones. researchgate.netscispace.comcuni.cz

The chiral integrity of this compound and its derivatives is of paramount importance in the pharmaceutical industry, especially in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. chembk.comresearchgate.netjchemrev.com These drugs are widely used to lower cholesterol levels. jchemrev.comnih.gov The pharmacologically active component of statins often contains a 3,5-dihydroxyheptanoic acid moiety, and the stereochemistry of this side chain is critical for its inhibitory activity. acs.org Chiral synthons derived from 3-substituted glutaric acids, such as this compound, serve as essential precursors for constructing this vital side chain with the correct stereochemistry. acs.orgresearchgate.netacs.org

The structural framework of this compound provides a versatile scaffold for the development of new biologically active molecules, including potential antiviral agents. ntnu.noemtoscipublisher.commdpi.com By modifying the functional groups of the chiral synthon, chemists can synthesize a diverse library of compounds for biological screening. respiratory-therapy.com While direct synthesis of specific antiviral drugs from this compound is not extensively documented in the provided context, its role as a chiral building block allows for the creation of complex molecular architectures that are often required for potent antiviral activity. researchgate.net The ability to introduce specific stereochemistry is crucial, as the biological activity of many antiviral compounds is highly dependent on their three-dimensional structure. emtoscipublisher.com

Biochemical Roles and Metabolic Pathways of Monomethyl 3 Methylglutarate and Its Derivatives

Integration within Core Metabolic Networks

Monomethyl 3-methylglutarate and its related compounds are integrated within fundamental metabolic networks, playing roles in amino acid catabolism and the biosynthesis of isoprenoids and sterols.

This compound is structurally related to glutaric acid, a five-carbon dicarboxylic acid. nih.govsigmaaldrich.com 3-Methylglutaric acid (3-MG) is a C6-dicarboxylic acid associated with the metabolism of the amino acid leucine (B10760876). nih.gov It is produced from the hydrolysis of 3-methylglutaconyl-CoA (3-MG-CoA), an intermediate in leucine catabolism. caymanchem.com This reaction is particularly relevant in the context of 3-methylglutaconic aciduria, a group of inherited metabolic disorders characterized by the increased urinary excretion of 3-methylglutaconic acid and 3-methylglutaric acid. genome.jp These disorders often stem from deficiencies in enzymes such as 3-methylglutaconyl-CoA hydratase or 3-hydroxy-3-methylglutaryl-CoA lyase. nih.gov

A proposed "acetyl CoA diversion pathway" suggests that under conditions of compromised mitochondrial energy metabolism, 3-methylglutaric acid can be synthesized from acetyl-CoA in five steps. nih.gov This provides a metabolic link between 3-methylglutaric aciduria and impaired mitochondrial function. nih.gov

The biosynthesis of isoprenoids and sterols is a complex process that begins with simple precursors and involves numerous enzymatic steps. A key intersection with the metabolism of 3-methylglutarate derivatives occurs at the level of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov

The mevalonate (B85504) (MVA) pathway is a critical metabolic route for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all isoprenoids. wikipedia.org This pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which then condenses with another acetyl-CoA molecule to yield HMG-CoA. wikipedia.orgwikipedia.org HMG-CoA is a central intermediate, standing at a crossroads between ketogenesis and isoprenoid/sterol biosynthesis. wikipedia.orgnih.gov The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in cholesterol synthesis. nih.govfrontiersin.org

Following the formation of mevalonic acid, a series of reactions lead to the synthesis of IPP and DMAPP. wikipedia.org These five-carbon units are sequentially condensed to form larger prenyl pyrophosphates, such as farnesyl pyrophosphate (FPP). frontiersin.org Two molecules of FPP are then joined in a head-to-head condensation to form squalene. acs.org Squalene subsequently undergoes cyclization to form lanosterol (B1674476), the first sterol in the biosynthetic pathway. annualreviews.orgnobelprize.org This cyclization is a pivotal step that establishes the characteristic four-ring steroid nucleus. frontiersin.org Lanosterol then serves as the precursor for the synthesis of cholesterol and other sterols through a series of demethylation and rearrangement reactions. acs.orgnobelprize.org While lanosterol is the primary cyclization product in animals, plants can also synthesize lanosterol, although cycloartenol (B190886) is the more common intermediate in phytosterol biosynthesis. researchgate.net

In addition to the MVA pathway, which operates in the cytosol of eukaryotes, plants and some bacteria possess a mevalonate-independent pathway, also known as the MEP/DOXP pathway, located in the plastids. acs.orgkit.edu This pathway utilizes different precursors and enzymes to produce IPP and DMAPP. kit.edu While the MVA pathway is primarily responsible for the synthesis of sterols and sesquiterpenes, the MEP/DOXP pathway provides the precursors for plastidic isoprenoids like carotenoids and phytol. kit.edu There is evidence of crosstalk between these two pathways, indicating a coordinated regulation of isoprenoid biosynthesis in organisms that possess both. nih.gov

Connections to Isoprenoid and Sterol Biosynthesis Pathways

Enzymatic Transformations and Catalysis

The metabolism of this compound and its derivatives is governed by a variety of enzymes that catalyze specific transformations. For instance, pig liver esterase (PLE) has been shown to catalyze the stereoselective hydrolysis of dimethyl esters of symmetrical dicarboxylic acids, including those related to glutaric acid, to produce chiral monoesters. researchgate.net

The enzyme 3-hydroxy-3-methylglutaryl-CoA hydrolase is responsible for the hydrolysis of HMG-CoA. enzyme-database.org Another key enzyme is 3-hydroxy-3-methylglutaryl-CoA lyase, which cleaves HMG-CoA to produce acetoacetate (B1235776) and acetyl-CoA, a crucial step in ketogenesis. wikipedia.org Deficiencies in this enzyme lead to the metabolic disorder 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. wikipedia.org

Furthermore, the enzyme Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase is involved in the biosynthesis of chlorophyll, catalyzing the formation of the isocyclic ring. nih.gov Lipases have also been utilized in the enzymatic aminolysis of 3-hydroxy methyl glutarate for the synthesis of chiral intermediates. google.com

Enzymes Associated with 3-Hydroxy-3-methylglutarate Interconversions and Metabolism

The central metabolic transformations involving HMG-CoA are catalyzed by two principal enzymes: HMG-CoA reductase and HMG-CoA lyase.

HMG-CoA Synthase (HMGCS): This enzyme catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA, a precursor for both cholesterol and ketone body synthesis. mdpi.com

HMG-CoA Reductase (HMGR): HMGR is the rate-limiting enzyme of the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids. wikipedia.orgresearchgate.net It catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate. researchgate.netpurdue.edu This enzyme is a major target for cholesterol-lowering drugs known as statins. wikipedia.org Phylogenetic analyses have distinguished two main classes of HMGR: Class I enzymes found in eukaryotes and some archaea, and Class II enzymes present in eubacteria and other archaea. purdue.edu While animals typically have one gene for HMGR, plants can have multiple isoenzymes. elsevier.es

HMG-CoA Lyase (HL): This enzyme catalyzes the final step in both ketogenesis and the catabolism of leucine. oup.comwikipedia.org It cleaves HMG-CoA into acetyl-CoA and acetoacetate, a ketone body that serves as a vital energy source for tissues like the brain, heart, and kidneys, particularly during periods of fasting. oup.commedlineplus.gov In humans, HL is encoded by the HMGCL gene and is primarily active within the mitochondria, though peroxisomal isoforms also exist. wikipedia.orgnih.gov Recently, a novel homolog, HMG-CoA lyase-like 1 (er-cHL), has been identified with a dual location in the endoplasmic reticulum and cytosol, suggesting functions beyond energy metabolism. nih.govresearchgate.netuic.es

| Enzyme | Abbreviation | Function | Metabolic Pathway | Cellular Location |

|---|---|---|---|---|

| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonate | Cholesterol/Isoprenoid Biosynthesis | Endoplasmic Reticulum |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase | HL | Cleaves HMG-CoA to acetyl-CoA and acetoacetate | Ketogenesis, Leucine Catabolism | Mitochondria, Peroxisomes |

| HMG-CoA Lyase-Like 1 | er-cHL | Cleaves HMG-CoA; specific function under investigation | Lipid Metabolism | Endoplasmic Reticulum, Cytosol |

Kinetic and Mechanistic Characterization of Relevant Enzymes

The mechanisms of HMGR and HL have been the subject of extensive research, revealing complex catalytic processes.

HMG-CoA Reductase (HMGR): The reaction mechanism of HMGR is a complex, four-electron oxidoreduction that involves multiple chemical steps and requires two molecules of NADPH for the conversion of HMG-CoA to mevalonate. nih.govnih.govacs.org The process is believed to proceed through two successive hydride transfers, with mevaldyl-CoA formed as a key intermediate. mdpi.compurdue.edu The active site is located at the interface of a homodimer, with one monomer binding NADPH and the other binding HMG-CoA. purdue.edu Crystallographic and site-directed mutagenesis studies have identified several critical amino acid residues, including glutamate, aspartate, histidine, and a key lysine, that are essential for catalysis. mdpi.compurdue.edunih.govnih.gov Kinetic studies of HMGR from various organisms have revealed diverse properties. For instance, the enzyme from Burkholderia cenocepacia prefers NAD(H) as a cofactor and exhibits positive cooperativity, suggesting a primary role in oxidation rather than reduction in this organism. researchgate.netnih.gov In contrast, the enzyme from the parasite Trypanosoma cruzi is strictly NADPH-dependent and its active form is a tetramer. nih.govcsic.es

HMG-CoA Lyase (HL): The catalytic activity of HMG-CoA lyase is dependent on a divalent metal ion, typically Mg²⁺ or Mn²⁺. nih.gov The enzyme's mechanism involves a salt bridge between a highly conserved arginine residue (Arg41) and the substrate's carboxylate group. wikipedia.org Mutation of this arginine residue leads to a dramatic loss of catalytic activity. wikipedia.org Site-directed mutagenesis studies on human HL have also identified cysteine 266 (Cys266) as a critical component of the catalytic machinery. nih.gov Replacing Cys266 with alanine (B10760859) resulted in a 13,000-fold decrease in specific activity, while the Michaelis constant (Km) for HMG-CoA remained largely unchanged, indicating a catalytic rather than a structural role. nih.gov Kinetic analyses have also highlighted differences between HL isoforms. The novel endoplasmic reticulum/cytosolic isoform (er-cHL) displays a lower maximal reaction velocity (Vmax) but a higher substrate affinity (lower Km) compared to its mitochondrial counterpart (mHL). nih.govresearchgate.net

Metabolic Implications in Biological Systems

The metabolic pathways involving HMG-CoA and its derivatives have significant implications in both mammalian and plant biology, ranging from inherited human diseases to the synthesis of specialized plant metabolites.

In mammalian metabolism, the breakdown of HMG-CoA is crucial. A disruption in this pathway leads to a rare autosomal recessive disorder known as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. medlineplus.govkegg.jpwikipedia.org This inborn error of metabolism is caused by mutations in the HMGCL gene, rendering the HMG-CoA lyase enzyme non-functional. medlineplus.govwikipedia.org Consequently, the body is unable to produce ketone bodies from fats or fully metabolize the amino acid leucine. oup.commedlineplus.gov

This blockage results in the accumulation of upstream metabolites, including HMG-CoA, which is then hydrolyzed to 3-hydroxy-3-methylglutaric acid (HMG). ebi.ac.uk This and other related compounds, such as 3-methylglutaconic acid and 3-methylglutaric acid, are excreted in the urine in elevated concentrations. ebi.ac.ukiarc.frnih.gov Therefore, the urinary organic acid profile is a key diagnostic tool for this condition. iarc.fr Monomethyl glutaric acid has also been identified as a human urinary metabolite. nih.govhmdb.ca The presence of 3-methylglutaric aciduria can also be a secondary finding in other unrelated metabolic disorders that compromise mitochondrial energy function, where a proposed "acetyl-CoA diversion pathway" may lead to its synthesis when normal energy production is impaired. nih.govhealthmatters.ioresearchgate.net

In plants, 3-hydroxy-3-methylglutarate and its derivatives are utilized in the biosynthesis of a diverse array of specialized metabolites. While the mevalonate pathway, which begins with HMG-CoA, is a fundamental route for producing isoprenoids, HMG itself can be incorporated into other molecular structures. mdpi.com

Research has shown that 3-hydroxy-3-methylglutaric acid is a structural component of certain secondary metabolites. For example, it is found acylating flavonol glycosides in the leaves of various Rosa (rose) species, and the distribution of these specific compounds may serve as a character for phylogenetic analysis. nih.govresearchgate.net It has also been identified as the necic acid moiety of dicrotaline, a pyrrolizidine (B1209537) alkaloid. rsc.org Interestingly, feeding studies suggest that in this context, the HMG portion is derived from the amino acid isoleucine, rather than from acetate (B1210297) or mevalonate directly. rsc.org Furthermore, 3-hydroxy-3-methylglutaric acid has been identified as a hypoglycemic compound in Spanish Moss (Tillandsia usneoides) and is involved in the formation of complex lignan (B3055560) oligomers in flax (Linum usitatissimum) seed. nih.govacs.org

Advanced Analytical Characterization Techniques for Monomethyl 3 Methylglutarate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of monomethyl 3-methylglutarate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule can be observed. The methyl ester protons usually appear as a sharp singlet, while the protons on the glutarate backbone exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. Key signals include those for the carbonyl carbons of the ester and carboxylic acid groups, the methoxy (B1213986) carbon, and the carbons of the pentanedioate (B1230348) chain.

Interactive Data Table: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ester) | ~3.67 | ~51.5 |

| CH₂ (adjacent to ester) | ~2.35 | ~33.0 |

| CH (with methyl group) | ~2.40 | ~39.0 |

| CH₂ (adjacent to acid) | ~2.25 | ~33.5 |

| CH₃ (on backbone) | ~1.05 | ~19.5 |

| C=O (ester) | - | ~173.5 |

| C=O (acid) | - | ~178.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of specific bonds. nist.gov

Key vibrational frequencies for this compound include a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are also prominent: one for the ester group around 1740 cm⁻¹ and another for the carboxylic acid group around 1710 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid groups also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Ester | C=O Stretch | ~1740 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Alkyl | C-H Stretch | 2850-3000 |

| Ester/Carboxylic Acid | C-O Stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. chemicalbook.com In a typical mass spectrum, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ confirms the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule, provides valuable structural information. Common fragments for this compound may arise from the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or cleavage of the carbon chain.

Interactive Data Table: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 146 | [M]⁺ (Molecular Ion) |

| 115 | [M - OCH₃]⁺ |

| 101 | [M - COOH]⁺ |

| 87 | [CH₃OOC(CH₂)₂CH]⁺ |

| 59 | [COOCH₃]⁺ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. bnmv.ac.inedqm.eu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like this compound. ntnu.no Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed.

The retention time of this compound in an HPLC system is dependent on factors such as the column chemistry, mobile phase composition, and flow rate. By comparing the retention time with that of a known standard, the compound can be identified. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination.

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid) |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bnmv.ac.in For the analysis of this compound, a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester may be necessary for optimal GC performance.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the compound.

Interactive Data Table: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., starting at 50°C, ramping to 250°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Advanced Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical parameter in the synthesis and application of chiral molecules. For this compound, a valuable chiral building block, accurately quantifying the proportion of each enantiomer is essential for its use in the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgresearchgate.net While classical methods like polarimetry provide a measure of optical rotation, advanced analytical techniques offer higher accuracy, sensitivity, and the ability to analyze complex mixtures. These methods typically rely on creating a diastereomeric interaction that allows for the differentiation of the enantiomers. Key advanced techniques include chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Chiral Chromatography

Chromatographic techniques are among the most powerful and widely used methods for separating and quantifying enantiomers. libretexts.org This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column. libretexts.orgeijppr.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantiomeric excess determination. chromatographyonline.com A wide variety of CSPs are commercially available, including those based on polysaccharides (like cellulose (B213188) and amylose), Pirkle-type phases, proteins, and cyclodextrins. libretexts.orgeijppr.comhplc.eu The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. eijppr.com For instance, in the analysis of glutaric acid derivatives, a Daicel ChiralPak OJ-H column has been successfully used to determine the enantiomeric excess. google.com The resolution of (R)-monomethyl 3-methylglutarate has been achieved using cinchonidine, highlighting a method to obtain the enantiomerically pure compound which can then be analyzed. rsc.org

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. chromatographyonline.com The analytes are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.com Commercial suppliers provide data sheets indicating that the enantiomeric ratio of this compound can be determined by GC, with typical optical purity showing an enantiomeric ratio of ≥90:10 for the (R)-enantiomer over the (S)-enantiomer. sigmaaldrich.comsigmaaldrich.com

The table below summarizes representative chromatographic conditions used for the analysis of 3-methylglutarate and related derivatives.

| Technique | Chiral Selector / Column | Analyte Type | Reported Finding | Reference |

|---|---|---|---|---|

| HPLC | Daicel ChiralPak OJ-H | (S)-1-phenylethylamine-derivatives of 3-hydroxy-glutaric acid | Achieved a diastereomeric excess of 97.5% de, corresponding to an enantiomeric excess of 97.5% ee. | google.com |

| GC | Not specified | (R)-1-Methyl hydrogen 3-methylglutarate | Reported optical purity with an enantiomeric ratio of ≥90:10 (R:S). | sigmaaldrich.com |

| Classical Resolution | Cinchonidine | This compound | Resolution provides enantiomerically pure (R)-S5, which is a key chiral synthon. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation that can be adapted for chiral analysis. scispace.com Since enantiomers are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary must be introduced to induce chemical shift non-equivalence. scispace.com

Chiral Derivatizing Agents (CDAs): The carboxylic acid group of this compound can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers have distinct NMR spectra, and the ratio of their signal integrations corresponds directly to the enantiomeric excess of the original sample. Phosphorus-containing CDAs are particularly useful for ³¹P-NMR, which offers a wide chemical shift range and simplified spectra, facilitating accurate quantification. bohrium.com

Chiral Solvating Agents (CSAs): CSAs, including lanthanide-based chiral shift reagents, form transient, non-covalent diastereomeric complexes with the analyte. scispace.comgoogle.com This interaction is strong enough to induce observable separation of signals for the enantiomers in the ¹H or ¹³C NMR spectrum. For example, the chiral shift reagent tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III), or Eu(hfc)₃, has been used to determine the enantiomeric excess of related chiral acids by resolving the signals of the enantiomers in the ¹H NMR spectrum. google.com

The table below lists examples of chiral agents that can be used for the NMR-based determination of enantiomeric excess for chiral carboxylic acids.

| Agent Type | Example Agent | Principle of Operation | Applicable Nuclei | Reference |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | Eu(hfc)₃ (Chiral Lanthanide Shift Reagent) | Forms transient diastereomeric complexes, inducing chemical shift differences between enantiomers. | ¹H NMR | google.com |

| Chiral Derivatizing Agent (CDA) | Chiral Alcohols/Amines | Forms stable diastereomeric esters/amides with distinct NMR signals for quantification. | ¹H, ¹³C NMR | libretexts.org |

| Chiral Derivatizing Agent (CDA) | Phosphorus-containing reagents | Forms diastereomeric esters/amides for analysis by ³¹P-NMR, which offers high resolution and large chemical shift dispersion. | ³¹P NMR | bohrium.com |

| Chiral Solvating Agent (CSA) | N,N'-disubstituted oxoporphyrinogen | Forms complexes with chiral carboxylic acids, leading to chemical shift non-equivalence in ¹H NMR spectra. | ¹H NMR | nih.gov |

Chiroptical Methods

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov The sign and magnitude of the CD signal are characteristic of a specific enantiomer. By associating an achiral host with chiral carboxylate guests, enantiomeric complexes can be formed that yield a distinct CD signal, the magnitude of which can be correlated with the enantiomeric excess. nih.gov This method, often coupled with HPLC, can be a rapid and sensitive tool for ee determination without requiring complete separation of the enantiomers. uma.es

Mechanistic and Computational Studies of Monomethyl 3 Methylglutarate Reactivity

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of chemical reactions at the molecular level. For a compound like monomethyl 3-methylglutarate, these approaches can be used to model various potential reaction pathways, such as hydrolysis, esterification, and decarboxylation. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, revealing the most likely reaction mechanisms.

Table 1: Representative Calculated Activation Energies for Ester Hydrolysis of a Model Dicarboxylic Acid Monoester (Analogous System)

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP) | 6-31G(d) | PCM (Water) | 15.8 |

| Tetrahedral Intermediate Formation | DFT (B3LYP) | 6-31G(d) | PCM (Water) | -5.2 (relative to reactants) |

| Proton Transfer | DFT (B3LYP) | 6-31G(d) | PCM (Water) | 8.1 |

| Leaving Group Departure | DFT (B3LYP) | 6-31G(d) | PCM (Water) | 12.5 |

Note: The data in this table is hypothetical and representative of typical values obtained for similar ester hydrolysis reactions. It is intended for illustrative purposes as direct data for this compound is not available.

Molecular Modeling and Simulation of this compound Chemical Reactivity

Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a means to study the dynamic behavior of this compound in various environments. These simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its approach to other reactants or catalytic sites.

In an aqueous solution, MD simulations can reveal the solvation structure around the ester and carboxylic acid functional groups of this compound. This information is crucial for understanding how water molecules may participate in or mediate chemical reactions. For example, the formation and stability of hydrogen bond networks around the molecule can influence its reactivity by stabilizing transition states or orienting reactants.

Furthermore, molecular modeling can be employed to predict various physicochemical properties that are related to reactivity, such as the molecule's electrostatic potential surface. This surface can indicate regions of the molecule that are more susceptible to nucleophilic or electrophilic attack.

Table 2: Simulated Physicochemical Properties of a Model Glutarate Derivative (Analogous System)

| Property | Simulation Method | Force Field | Solvent | Simulated Value |

| Radius of Gyration | Molecular Dynamics | CHARMM | Water | 3.5 Å |

| Solvent Accessible Surface Area | Molecular Dynamics | CHARMM | Water | 250 Ų |

| Dipole Moment | Molecular Dynamics | CHARMM | Water | 2.8 D |

| Hydrogen Bonds with Water | Molecular Dynamics | CHARMM | Water | 4-6 |

Note: The data in this table is hypothetical and based on simulations of similar dicarboxylic acid derivatives. It is intended to illustrate the types of data that can be generated through molecular modeling.

Theoretical Investigations of Enzymatic Reaction Pathways Involving this compound

Theoretical investigations, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in understanding how enzymes might catalyze reactions involving this compound. Esterases are a likely class of enzymes to interact with this compound, catalyzing its hydrolysis to 3-methylglutaric acid and methanol.

In a QM/MM simulation of an esterase active site, the substrate (this compound) and the key amino acid residues involved in catalysis are treated with a high level of quantum mechanical theory, while the rest of the protein and the surrounding solvent are treated with classical molecular mechanics. This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex enzymatic environment.

Such studies can identify the specific amino acid residues that form the catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), their roles in the catalytic mechanism (e.g., as a nucleophile, general base, or for electrostatic stabilization), and the detailed energetics of the enzymatic reaction pathway. The calculated free energy profile for the enzymatic hydrolysis can then be compared to the uncatalyzed reaction to quantify the catalytic efficiency of the enzyme.

Table 3: Key Parameters from a Representative QM/MM Study of Esterase-Catalyzed Hydrolysis of a Model Monoester (Analogous System)

| Parameter | Description | Calculated Value |

| Free Energy of Activation (ΔG‡) | The energy barrier for the rate-determining step of the enzymatic reaction. | 12.3 kcal/mol |

| Michaelis Complex (ES) Binding Energy | The energy change upon binding of the substrate to the enzyme. | -7.5 kcal/mol |

| Acyl-Enzyme Intermediate Formation Energy | The energy of the covalent intermediate formed during catalysis. | -3.1 kcal/mol |

| Key Catalytic Residues | Amino acids directly involved in the chemical transformation. | Ser120, His250, Asp220 |

Note: This data is representative of findings from QM/MM studies on esterase-catalyzed hydrolysis of similar substrates and is provided for illustrative purposes.

Degradation and Environmental Fates of Monomethyl 3 Methylglutarate

Environmental Persistence and Transformation KineticsWithout data on its degradation pathways, the environmental persistence of Monomethyl 3-methylglutarate cannot be determined. There are no studies available that have investigated the kinetics of its transformation in various environmental compartments, such as soil, water, or air. Therefore, key metrics like its half-life in different environmental media are unknown.

Due to the lack of empirical data, no data tables or detailed research findings can be generated for this compound. To maintain scientific accuracy, this article cannot be produced until dedicated research on the environmental fate of this specific compound is conducted and published in peer-reviewed literature.

Emerging Research Directions and Future Perspectives for Monomethyl 3 Methylglutarate

Development of Novel Synthetic Applications and Derivatives

The chiral nature of Monomethyl 3-methylglutarate makes it a valuable chiral building block for asymmetric synthesis in organic chemistry. Future research is anticipated to focus on harnessing this chirality to develop novel synthetic methodologies for complex molecules.

Key Research Thrusts:

Chiral Pool Synthesis: MM3MG can serve as a starting material in the synthesis of optically active pharmaceuticals and natural products. Its stereocenter can be strategically incorporated to control the stereochemistry of the final product.

Derivatization for Drug Discovery: The carboxyl and ester functionalities of MM3MG offer versatile handles for chemical modification. Researchers are expected to create libraries of MM3MG derivatives to screen for biological activity, potentially leading to the discovery of new therapeutic agents.

Biocatalytic Routes: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future work will likely explore the use of lipases and esterases for the enantioselective synthesis and transformation of MM3MG and its derivatives.

Elucidation of Undiscovered Biochemical Roles and Pathways

While the metabolism of 3-methylglutaric acid is linked to leucine (B10760876) catabolism and certain metabolic disorders, the specific biochemical roles of its monomethyl ester are largely unknown. nih.govrupahealth.com Future research will aim to uncover the metabolic fate and potential biological significance of MM3MG.

Prospective Research Areas:

Metabolic Fate: Investigating the enzymatic hydrolysis of MM3MG by cellular esterases to understand how it is processed in biological systems and whether it can enter and influence metabolic pathways.

Biomarker Potential: Given that alterations in organic acid profiles are indicative of various metabolic diseases, future studies may explore whether MM3MG or its metabolites could serve as novel biomarkers for diagnosing and monitoring such conditions. rupahealth.com

Interaction with Cellular Targets: Research into the potential interaction of MM3MG with specific enzymes or receptors could reveal previously unknown signaling or regulatory roles.

Advanced Analytical Method Development and Miniaturization

The accurate and sensitive detection of MM3MG in complex biological and environmental matrices is crucial for advancing research into its roles and applications. Future developments in analytical chemistry are expected to provide more sophisticated tools for its analysis.

Future Analytical Strategies:

Chromatographic and Spectrometric Techniques: The development of advanced liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods will enable highly sensitive and specific quantification of MM3MG. rupahealth.com

Biosensors: The creation of biosensors, potentially based on enzymes that interact with dicarboxylic acid monoesters, could offer rapid and real-time monitoring of MM3MG concentrations in various samples. labpartnering.orgresearchgate.netnih.gov

Miniaturized Analytical Systems: The trend towards miniaturization in analytical chemistry, often referred to as "lab-on-a-chip" technology, promises to deliver portable and high-throughput methods for the analysis of organic acids like MM3MG, reducing sample and reagent consumption. nih.govunizg.hrscispace.com

Sustainable Synthesis and Bioprocess Optimization

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. Future research will focus on developing environmentally friendly and economically viable methods for producing MM3MG.

Green Chemistry and Bioprocess Innovations:

Renewable Feedstocks: The production of the precursor, 3-methylglutaric acid, can be achieved through the fermentation of renewable feedstocks, offering a sustainable alternative to petroleum-based synthesis. kaist.ac.krmontanarenewables.com

Enzymatic Esterification: Utilizing enzymes for the specific methylation of 3-methylglutaric acid can reduce the need for harsh chemical reagents and minimize waste generation.

Bioprocess Engineering: The optimization of fermentation conditions and downstream processing for the microbial production of glutaric acid and its subsequent esterification will be key to achieving industrial-scale sustainable synthesis. kaist.ac.krpnas.org

Exploration in Materials Science and Industrial Applications

The properties of esters derived from dicarboxylic acids suggest a range of potential industrial applications for MM3MG. echochemgroup.comresearchgate.net Future research is expected to explore its use in the development of novel materials.

Potential Applications:

Biodegradable Polymers: As a bifunctional molecule, MM3MG could serve as a monomer for the synthesis of biodegradable polyesters, offering environmentally friendly alternatives to conventional plastics.

Specialty Plasticizers and Lubricants: Esters are widely used as plasticizers to improve the flexibility of polymers and as lubricants in various industrial settings. echochemgroup.comrsc.orggoogle.com The specific structure of MM3MG may impart unique properties, making it a candidate for high-performance applications. machinerylubrication.com

Coatings and Resins: The ability of MM3MG to undergo polymerization and cross-linking reactions makes it a potential component in the formulation of advanced coatings and resins. specialchem.com

Integration with Systems Biology and Multi-Omics Approaches

Systems biology, which integrates data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of biological systems. nih.govfrontiersin.orgufz.de The application of these approaches will be instrumental in understanding the broader biological context of MM3MG.

A Systems-Level Understanding:

Metabolic Modeling: Computational models of cellular metabolism can be used to predict the impact of MM3MG on various biochemical pathways. researchgate.net

Multi-Omics Profiling: Exposing cells or organisms to MM3MG and subsequently analyzing changes in their molecular profiles can reveal its effects on gene expression, protein levels, and the metabolome, providing insights into its mechanisms of action. nih.govnih.gov

Network Biology: By integrating multi-omics data, researchers can construct molecular interaction networks to identify key genes, proteins, and metabolites that are influenced by MM3MG.

Computational Design for Targeted Synthesis and Biological Activity

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and designing new ones with desired functions. These approaches will guide the future development of MM3MG derivatives and applications.

In Silico Research Directions:

Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel MM3MG derivatives, accelerating the drug discovery process.

Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can be used to model the interaction of MM3MG with target enzymes, providing insights into its potential biochemical roles and aiding in the design of enzyme inhibitors or activators. nih.govmdpi.com

Materials Property Prediction: Computational methods can be employed to predict the physical and chemical properties of polymers and other materials derived from MM3MG, guiding the design of new materials with specific performance characteristics.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Monomethyl 3-methylglutarate with high purity?

- Methodological Answer : Synthesis typically involves esterification of 3-methylglutaric acid using methanol under acidic catalysis. Key steps include:

- Reagent purification : Use anhydrous methanol and azeotropic drying to minimize side reactions.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or HPLC.

- Purification : Employ vacuum distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the monomethyl ester. Validate purity using -NMR (e.g., absence of di-ester peaks at δ 3.6–3.7 ppm) and HPLC (>98% purity) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structure via -NMR (e.g., methyl ester singlet at δ 3.6 ppm) and -NMR (ester carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 161).

- Infrared Spectroscopy (IR) : Identify ester C=O stretching at ~1720 cm.

- HPLC Validation : Employ reverse-phase C18 columns with UV detection (210 nm) to assess purity .

Q. What are the best practices for storing this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid aqueous environments to prevent hydrolysis. Conduct periodic stability tests using NMR or HPLC to detect degradation products (e.g., free 3-methylglutaric acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across different studies?

- Methodological Answer :

- Source Validation : Compare compound purity (e.g., lot-to-lot variability in commercial suppliers) using orthogonal methods (NMR, HPLC).

- Experimental Replication : Standardize cell culture conditions (e.g., pH, serum concentration) and biological models (e.g., primary vs. immortalized cells).

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., cell passage number, solvent effects). Use effect size metrics (e.g., Cohen’s d) instead of relying solely on p-values .

Q. What role does this compound play in cellular metabolism, and how can its metabolic flux be quantified?

- Methodological Answer :

- Isotopic Labeling : Use -labeled this compound to trace incorporation into TCA cycle intermediates via LC-MS.

- Metabolic Flux Analysis (MFA) : Combine isotopic data with computational models (e.g., COBRA Toolbox) to map flux distributions under varying physiological conditions (e.g., hypoxia).

- Knockdown Studies : Employ CRISPR/Cas9 or siRNA targeting enzymes like methyltransferases to assess pathway dependencies .

Q. How can researchers investigate the epigenetic implications of this compound in gene regulation?

- Methodological Answer :

- Chromatin Immunoprecipitation (ChIP) : Probe for histone modifications (e.g., H3K9 monomethylation) at gene loci affected by this compound exposure.

- RNA-seq Analysis : Correlate epigenetic changes with transcriptional outcomes (e.g., differential expression of metabolic genes).

- Inhibitor Studies : Use methyltransferase inhibitors (e.g., chaetocin) to validate specificity of observed effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values.

- Bootstrap Resampling : Assess confidence intervals for dose-response parameters.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Q. How should researchers design experiments to differentiate between on-target and off-target effects of this compound?

- Methodological Answer :

- Rescue Experiments : Co-administer putative downstream metabolites (e.g., succinate) to reverse observed phenotypes.

- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify direct binding partners.

- Orthogonal Assays : Compare results across in vitro (recombinant enzyme assays) and in vivo (knockout models) systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.